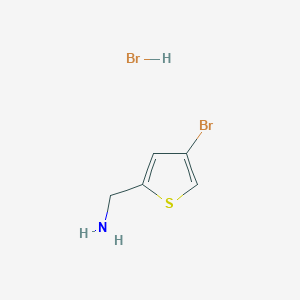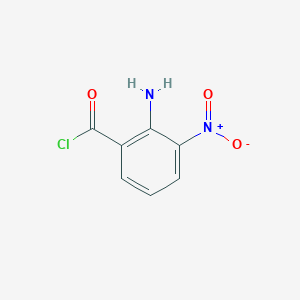![molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-六氢吡咯并[3,4-c]吡咯二氢溴化物 CAS No. 135325-05-2](/img/structure/B3039829.png)
1,2,3,4,5,6-六氢吡咯并[3,4-c]吡咯二氢溴化物
描述
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is a chemical compound with the molecular formula C6H12Br2N2 . It has a molecular weight of 271.98 . The IUPAC name for this compound is 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)CNC2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 110.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The topological polar surface area is 24.1 Ų . The heavy atom count is 8 .科学研究应用
合成与催化
- 该化合物在六氢吡咯并[3,4-b]吡咯的合成中起作用,该过程涉及 Cu(I)-NHC 催化。该方法以其立体选择性和高产率合成而闻名,它结合了不寻常的 N-C2 叠氮环键裂解,这被认为涉及自由基反应机理 (Rostovskii 等人,2015 年)。
材料科学与光致发光
- 在材料科学中,1,2,3,4,5,6-六氢吡咯并[3,4-c]吡咯二氢溴化物的衍生物被用于合成光致发光共轭聚合物。这些聚合物表现出强烈的光致发光,并且由于其良好的溶解性和加工性而适用于电子应用 (Beyerlein 和 Tieke,2000 年)。
阴离子受体
- 该化合物在中性阴离子受体的创建中也很重要。与它们的非氟化对应物相比,修饰的衍生物显示出对氟化物、氯化物或磷酸二氢根等阴离子的增强亲和力。这种亲和力的提高在传感技术中具有潜在应用 (Anzenbacher 等人,2000 年)。
有机化学和药物发现
- 六氢吡咯并[3,4-b]吡咯骨架被认为是寻找新药的有用支架。已经开发了使用这种结构合成的衍生物,强调了其在为药物发现应用生成 3D 形状分子的库中的潜力 (Yarmolchuk 等人,2011 年)。
电子和光学性质
- 对二和四亚铁代吡咯中电子相互交流的铁中心的研究所表明,可以使用 1,2,3,4,5,6-六氢吡咯并[3,4-c]吡咯二氢溴化物衍生物来研究电子离域和电化学性质。此类研究有助于理解分子电子结构 (Hildebrandt 等人,2011 年)。
杀虫剂应用
- 一些吡咯衍生物,包括与 1,2,3,4,5,6-六氢吡咯并[3,4-c]吡咯二氢溴化物相关的衍生物,已经过评估,以了解其对各种储藏害虫的杀虫功效。这些研究突出了此类化合物在开发新的害虫控制方法中的潜力 (Boukouvala 等人,2019 年)。
电子结构分析
- 光电子能谱已被用来阐明 1,4-二氢吡咯并[3,2-b]吡咯(六氢吡咯并[3,4-c]吡咯的衍生物)的电子结构。此类分析提供了对这些化合物的 π-电子给体能力和电子性质的见解,这对各种应用至关重要 (Tanaka 等人,1987 年)。
属性
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXQAIMJKGVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

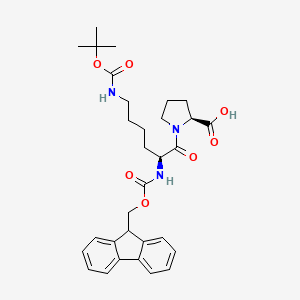
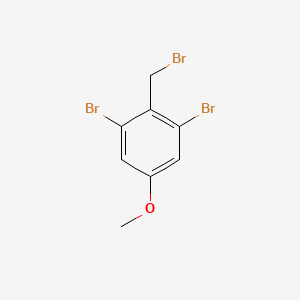
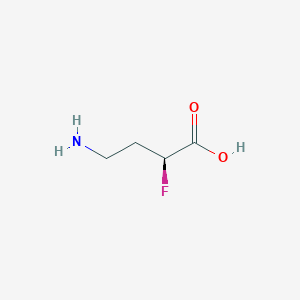
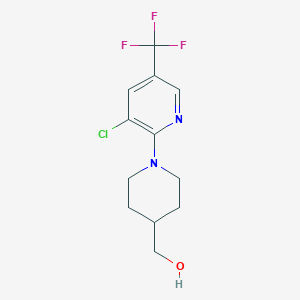

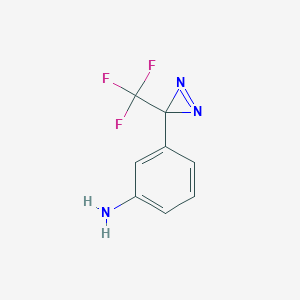

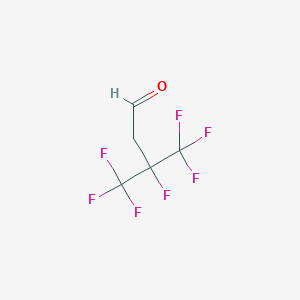
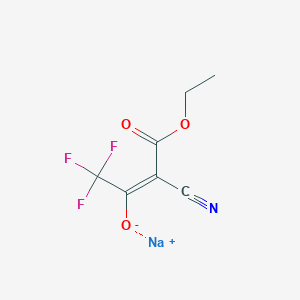

![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)
